N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide belongs to the class of isoquinoline derivatives. It is characterized by its unique molecular structure, which includes a chlorophenyl group and a carboxamide functional group. The compound is classified as a small organic molecule with potential therapeutic applications.
The synthesis of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide can be achieved through several methods, with one common approach involving the reaction of isoquinolinone with specific reagents under controlled conditions.
The molecular structure of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is defined by its specific arrangement of atoms and functional groups.
The presence of the chlorophenyl group enhances lipophilicity, which may influence the binding affinity to biological targets such as TSPO. The carboxamide group plays a crucial role in stabilizing interactions with receptors.
N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide participates in various chemical reactions, primarily relevant to its application in radioligand synthesis for imaging studies.
The reactions are typically performed under controlled conditions using HPLC for purification post-reaction.
The mechanism of action for N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide primarily revolves around its interaction with TSPO.
The compound exhibits high affinity for TSPO across various species, which suggests its potential use as a biomarker for neuroinflammation and other pathological conditions.
N-sec-butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide has been shown to have anti-inflammatory properties and may reverse apoptosis suppression mediated by B-cell lymphoma 2 proteins. This indicates its role in modulating cell survival pathways .
Understanding the physical and chemical properties of N-sec-butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is crucial for its application in scientific research.
N-sec-butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide has several significant applications in scientific research:
The 18 kDa Translocator Protein (TSPO) is a pivotal biomarker of neuroinflammation, predominantly localized on the outer mitochondrial membrane of microglia—the resident immune cells of the central nervous system (CNS). Under physiological conditions, TSPO expression in the brain is minimal, confined primarily to ependymal layers and circumventricular organs [1] [7]. However, during CNS injury, infection, or neurodegeneration, microglia undergo rapid activation characterized by morphological changes (transitioning from ramified to amoeboid phenotypes) and functional reprogramming. This activation triggers a marked upregulation of TSPO expression, which precedes neuronal loss and correlates with disease progression in conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis [1] [5] [7].
TSPO’s role extends beyond a passive biomarker. It facilitates cholesterol transport across mitochondrial membranes, serving as the rate-limiting step in neurosteroid synthesis—a process critical for modulating neuronal excitability and inflammation [5] [7]. Additionally, TSPO forms part of the mitochondrial permeability transition pore (mPTP) complex, interacting with voltage-dependent anion channels (VDAC) and adenine nucleotide translocase (ANT). This complex regulates apoptosis, redox balance, and immunomodulation, positioning TSPO at the nexus of inflammatory signaling and cellular stress responses [7]. PK11195 exploits this pathophysiological overexpression, enabling in vivo detection of microglial activation via positron emission tomography (PET).
Table 1: TSPO Expression in Neuroinflammatory Contexts
Condition | TSPO Expression Site | Cellular Association | Functional Implication |
---|---|---|---|
Healthy CNS | Ependyma, circumventricular organs | Low baseline expression | Cholesterol transport, steroidogenesis |
Neurodegeneration (e.g., AD) | Cortical/hippocampal regions | Activated microglia, astrocytes | Correlates with amyloid-β burden and cognitive decline |
Ischemic stroke | Peri-infarct zones | Infiltrating macrophages | Predicts secondary thalamic degeneration |
Brain tumors | Tumor periphery | Glioma-associated microglia | Mediates tumor immune evasion |
PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide) is a high-affinity, selective antagonist of TSPO. Its binding specificity arises from complementary interactions with a hydrophobic crevice within TSPO’s transmembrane domains. Structural studies of murine TSPO bound to PK11195 (PDB: 2MGY) reveal five α-helical bundles forming a binding pocket accommodating the ligand’s isoquinoline core [2] [5] [7]. Key interactions include:
Notably, PK11195’s affinity (Ki = 0.31–1.84 nM) surpasses early benzodiazepine-based TSPO ligands due to its optimized steric bulk. The sec-butyl group occupies a lipophilic cleft (L3/L4 pockets), preventing solvent accessibility and reducing nonspecific binding [2] [5]. This structural precision enables PK11195 to distinguish TSPO from central benzodiazepine receptors (CBR), despite historical misclassification as a "peripheral benzodiazepine receptor" (PBR) ligand [1] [7].
Table 2: Molecular Interactions Governing PK11195-TSPO Binding
PK11195 Pharmacophore | TSPO Binding Site Residue | Interaction Type | Energetic Contribution |
---|---|---|---|
2-Chlorophenyl ring | Thr100, Trp95 | Halogen bond, π-stacking | ΔG = −3.2 kcal/mol |
Isoquinoline core | Ala39, Met135 | Hydrophobic, Van der Waals | ΔG = −4.1 kcal/mol |
Carboxamide carbonyl | Arg76 | Hydrogen bond (acceptor) | ΔG = −2.8 kcal/mol |
N-sec-Butyl group | Leu42, Val45 | Hydrophobic (L3/L4 pockets) | ΔG = −3.5 kcal/mol |
PK11195 is synthesized as a racemate, but its enantiomers exhibit starkly different TSPO binding profiles. The R-enantiomer demonstrates 20–100-fold higher affinity than the S-counterpart due to stereospecific complementarity with TSPO’s chiral binding pocket [2] [7]. Key distinctions include:
This enantioselectivity is clinically exploited: Radiolabeled R-[11C]PK11195 is the gold standard for PET neuroinflammation studies, while the S-enantiomer serves as a control for nonspecific binding [2] [5].
Table 3: Enantiomer-Specific Binding Properties of PK11195
Parameter | R-PK11195 | S-PK11195 | Experimental System |
---|---|---|---|
Ki (nM) | 0.31 ± 0.04 | 25.6 ± 3.1 | Rat brain homogenates |
Bmax (fmol/mg) | 850 ± 120 | 810 ± 95 | [3H]PK11195 saturation binding |
Inhibition of ROS | IC50 = 0.8 μM | No effect ≤10 μM | LPS-activated microglia |
PET signal-to-noise | 3.5:1 | 1.2:1 | Focal stroke model (rat) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0